![molecular formula C10H10BrNO3 B1302966 Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate CAS No. 883107-60-6](/img/structure/B1302966.png)
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate is a compound that is part of a class of chemicals used in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo and ethyl groups attached to a pyruvate structure are discussed. These compounds are typically used as intermediates in the synthesis of more complex molecules, such as those with potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl bromopyruvate with other reagents. For instance, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to yield ethyl 3-bromo-2-(hydroxyimino)propanoate, which is an alkylating agent useful for 3-substitution of indoles under mild conditions . Another synthesis pathway involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate . These methods demonstrate the versatility of bromo-ethyl-pyruvate compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, a related compound, shows that the six- and five-membered rings are almost planar, and the two rings are almost coplanar with a very small dihedral angle . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules, which is a key consideration in the design of pharmaceuticals and other organic materials.
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their ability to undergo various chemical reactions. For example, ethyl 3-bromo-2-(hydroxyimino)propanoate can react with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene . Additionally, ethyl 3-(1-bromocycloprop-1-yl)-2-oxopropionate, a precursor of ethyl cyclopropylidenepyruvate, can undergo Michael additions, Diels–Alder reactions, and [4+2] cycloadditions, showcasing a rich chemistry that can be exploited for the synthesis of new cyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and storage conditions, are important for their handling and use in synthesis. Ethyl 3-bromo-2-(hydroxyimino)propanoate has a melting point range of 78-79°C and is soluble in organic solvents like ether and dichloromethane . These properties, along with the precautions necessary due to their reactivity, are crucial for researchers to understand to safely and effectively use these compounds in the laboratory.
Scientific Research Applications
Bioanalytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, a variant of Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate, demonstrates potent acetylcholinesterase inhibition properties. Research has led to the development of a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of this molecule. This method adheres to the USFDA bioanalytical method validation guideline and has been applied in determining the stability of the molecule in human plasma, finding it to be stable with more than 90% remaining even after 120 minutes of incubation (Nemani, Shard, & Sengupta, 2018).
Synthetic Chemistry Applications
In synthetic chemistry, Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate has diverse applications. It is used in the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, leading to the formation of quinoxalyl aryl ketones (Gorbunova & Mamedov, 2006). Additionally, it acts as an alkylating agent, useful for 3-substitution of indoles under mild conditions and reacts with bases to give ethyl 2-nitrosopropenoate, an electron-deficient heterodiene (Gilchrist, 2001).
Pharmaceutical Research
In pharmaceutical research, Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate derivatives are investigated for potential medical applications. For instance, the compound has been characterized in polymorphic forms, using spectroscopic and diffractometric techniques, to understand its properties better for pharmaceutical use (Vogt et al., 2013).
Mechanism of Action
The mechanism of action of such a compound would depend on its specific chemical structure and the context in which it is used. For instance, if used as a pharmaceutical, it would likely interact with biological receptors or enzymes.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOPBDYHDTNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376704 | |
Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
CAS RN |
883107-60-6 | |
Record name | ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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